molecular formula C7H14N2O B13504862 3-(Aminomethyl)-1-methylpiperidin-2-one

3-(Aminomethyl)-1-methylpiperidin-2-one

Cat. No.: B13504862
M. Wt: 142.20 g/mol
InChI Key: UEIHATGUQHHREV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-methylpiperidin-2-one is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the reaction of 1-methylpiperidin-2-one with formaldehyde and ammonia under controlled conditions. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrogenation of pyridine derivatives. This process is typically carried out using a catalyst such as molybdenum disulfide and hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce various amines.

Scientific Research Applications

3-(Aminomethyl)-1-methylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitters or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a similar ring structure but lacking the aminomethyl and methyl groups.

    Pyrrolidine: Another heterocyclic amine with a five-membered ring.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness

3-(Aminomethyl)-1-methylpiperidin-2-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-(aminomethyl)-1-methylpiperidin-2-one

InChI

InChI=1S/C7H14N2O/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-5,8H2,1H3

InChI Key

UEIHATGUQHHREV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1=O)CN

Origin of Product

United States

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